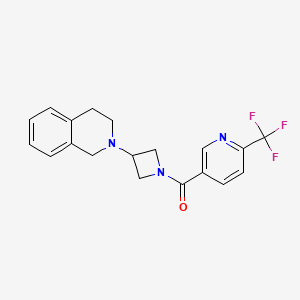

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a heterocyclic molecule featuring a unique structural framework. It combines an azetidine ring (a four-membered saturated nitrogen heterocycle) linked to a 3,4-dihydroisoquinoline moiety and a 6-(trifluoromethyl)pyridine group via a methanone bridge. This architecture confers distinct physicochemical properties, including conformational rigidity from the azetidine ring and enhanced metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring. Such structural attributes are often leveraged in medicinal chemistry to optimize pharmacokinetic profiles and target binding affinities .

Propriétés

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O/c20-19(21,22)17-6-5-14(9-23-17)18(26)25-11-16(12-25)24-8-7-13-3-1-2-4-15(13)10-24/h1-6,9,16H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMUAUHTXRZCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone generally involves multistep organic reactions. It often starts with the preparation of intermediates, such as the azetidine and dihydroisoquinoline derivatives, followed by coupling these intermediates under controlled conditions.

Typical Reaction Sequence:

Synthesis of dihydroisoquinoline derivative from a suitable starting material, often involving cyclization reactions.

Preparation of the azetidine ring through various strategies, such as ring-closing reactions or direct substitution.

Introduction of the trifluoromethyl-pyridine moiety through halogenation or using trifluoromethylating agents.

Coupling of the synthesized intermediates under basic or acidic conditions, often facilitated by a coupling reagent like EDCI or DCC.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be streamlined using continuous flow chemistry or automated synthesis processes. These methods optimize the reaction conditions and ensure higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: This compound can undergo oxidation at the dihydroisoquinoline moiety, potentially forming quinoline derivatives.

Reduction: Reduction reactions could target the ketone group, reducing it to the corresponding alcohol.

Substitution: Substitution reactions are likely at the trifluoromethyl-pyridine moiety, particularly under nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation of the dihydroisoquinoline could yield quinoline derivatives.

Reduction of the ketone group forms the corresponding secondary alcohol.

Substitution at the pyridine ring yields various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has a range of applications in scientific research:

Chemistry: As a precursor or intermediate in organic synthesis.

Biology: Potential probe for studying enzyme-substrate interactions or receptor binding.

Medicine: Investigated for potential therapeutic properties due to its unique structure.

Industry: Used in material sciences for developing advanced polymers or in agrochemicals.

Mécanisme D'action

The exact mechanism of action of this compound depends on its application. In medicinal chemistry, it could act by interacting with specific molecular targets, such as enzymes or receptors. The azetidine and dihydroisoquinoline moieties might play crucial roles in binding affinity and specificity, while the trifluoromethyl-pyridine enhances the compound's stability and bioavailability.

Comparaison Avec Des Composés Similaires

Compound A : (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone (NSC 407497)

- Structure: Features a dihydroquinoline core (six-membered ring) substituted with a methoxy (-OCH₃) group at position 6, linked to a pyridin-3-yl methanone.

- Key Differences: Replaces the azetidine ring with a dihydroquinoline system, increasing ring size and altering conformational flexibility. Molecular Weight: 268.31 g/mol (hydrochloride salt) vs. ~377.35 g/mol (estimated for the target compound) .

Compound B : 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure : A pyridine derivative with methoxy and pyrrolidine substituents.

- Key Differences: Contains a pyrrolidine (five-membered ring) instead of azetidine, altering steric and electronic interactions.

Compound C : (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

- Structure : A fluorinated pyridine derivative with a silyl-protected pyrrolidine side chain.

- Key Differences :

Quantitative Structural Similarity Analysis

Using graph-based similarity coefficients (e.g., Tanimoto index), the target compound exhibits low similarity scores (<0.4) with Compounds A–C, reflecting its distinct pharmacophoric features. Key disparities include:

- Ring Systems: Azetidine (four-membered) vs. pyrrolidine (five-membered) or dihydroquinoline (six-membered).

- Substituents : Trifluoromethyl vs. methoxy, acetyl, or silyl groups.

- Scaffold Connectivity: Methanone bridging in the target compound vs. direct linkages or oxime groups in analogues .

Tabulated Comparison of Key Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~377.35 | 268.31 (HCl salt) | 260.32 | 411.58 |

| Key Substituents | -CF₃, azetidine | -OCH₃, dihydroquinoline | -OCH₃, pyrrolidine | -F, TBS, oxime |

| logP (Estimated) | 2.8 | 1.5 | 1.2 | 3.5 |

| Metabolic Stability | High (due to -CF₃) | Moderate | Low | High (due to TBS) |

| Synthetic Complexity | High (multiple rings) | Moderate | Low | Very High |

Activité Biologique

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that integrates multiple functional groups and heterocycles. Its structure suggests potential biological activities, making it an interesting candidate for pharmacological research. This article reviews the biological activity of this compound based on various studies and predictive models.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 292.382 g/mol. The presence of the azetidine ring and the dihydroisoquinoline moiety contributes to its unique chemical reactivity and potential interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O |

| Molecular Weight | 292.382 g/mol |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azetidine ring : Achieved through cyclization reactions involving appropriate precursors.

- Synthesis of the dihydroisoquinoline moiety : Often involves hydrogenation of isoquinoline derivatives.

- Coupling of both moieties : Final step under specific reaction conditions to yield the target compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

- Receptor Binding : The compound may modulate the activity of specific receptors on cell surfaces.

- Enzyme Inhibition : It could inhibit certain enzymes, affecting metabolic pathways.

- Signal Transduction : Influencing intracellular signaling pathways leading to various cellular responses.

Predictive Models

Using predictive models such as PASS (Prediction of Activity Spectra for Substances), researchers can estimate the biological activity spectrum based on the compound's molecular structure. These models suggest potential activities against various targets, including:

- Anticancer properties

- Antimicrobial effects

- Neurological impacts

Case Studies and Research Findings

- Anticancer Activity : A study indicated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research has shown that compounds with similar structural motifs may offer neuroprotective benefits in models of neurodegenerative diseases.

- Antimicrobial Properties : Some studies reported that related compounds demonstrated efficacy against bacterial strains, indicating possible use in treating infections.

Data Summary

| Study/Research Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity in cancer cell lines |

| Neuroprotective Effects | Potential benefits in neurodegenerative models |

| Antimicrobial Properties | Efficacy against bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.